molecular formula C22H21N3O2 B10913942 3,6-dicyclopropyl-N-(2,3-dihydro-1H-inden-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(2,3-dihydro-1H-inden-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913942
M. Wt: 359.4 g/mol
InChI Key: AHPBNONCZISZFX-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining isoxazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring, followed by the introduction of the pyridine moiety and the attachment of the dihydroindenyl group. Common reagents used in these reactions include cyclopropylamine, indanone derivatives, and various coupling agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other isoxazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of 3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1H-INDEN-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of structural features, which confer specific biological activities not commonly found in other compounds. Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(2,3-dihydro-1H-inden-5-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N3O2/c26-21(23-16-9-8-12-2-1-3-15(12)10-16)17-11-18(13-4-5-13)24-22-19(17)20(25-27-22)14-6-7-14/h8-11,13-14H,1-7H2,(H,23,26)

InChI Key

AHPBNONCZISZFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5CC5)C6CC6

Origin of Product

United States

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